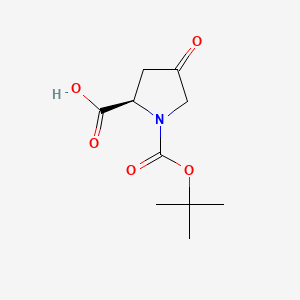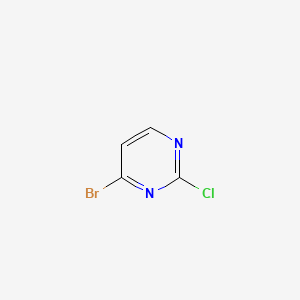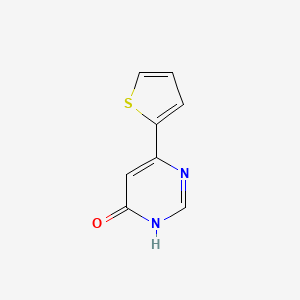
6-(Thiophen-2-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Antimicrobial Applications
6-(Thiophen-2-yl)pyrimidin-4-ol and its derivatives have been explored for their antimicrobial properties. For example, Gomha et al. (2018) used a derivative in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which showed mild antimicrobial activities (Gomha et al., 2018). Additionally, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a chalcone that included the thiophen-2-yl pyrimidin structure, showing antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017).
2. Antioxidant Properties
Derivatives of 6-(Thiophen-2-yl)pyrimidin-4-ol have been identified as potential antioxidants. Aziz et al. (2021) designed 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, which exhibited higher antioxidant activity than ascorbic acid in certain tests (Aziz et al., 2021).
3. Optoelectronic and Charge Transfer Properties
The compound and its derivatives are being studied for their potential in optoelectronics and charge transfer materials. Irfan (2014) conducted a study on 4,6-di(thiophen-2-yl)pyrimidine derivatives, finding them to have potential as efficient charge transfer materials, which might be comparable to commonly used materials in optoelectronics (Irfan, 2014).
4. Antitumor Potential
Research has also been conducted on the antitumor properties of 6-(Thiophen-2-yl)pyrimidin-4-ol derivatives. Kumar et al. (2018) synthesized a derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), and found it to exhibit significant antitumor efficacy in various cancer models (Kumar et al., 2018).
5. HIV-1 Reverse Transcriptase Inhibition
The derivatives of 6-(Thiophen-2-yl)pyrimidin-4-ol have been explored for their potential as HIV-1 reverse transcriptase inhibitors. Valuev-Elliston et al. (2013) found that certain derivatives inhibited the activity of HIV-1 recombinant reverse transcriptase, demonstrating their potential use in HIV treatment (Valuev-Elliston et al., 2013).
6. Nonlinear Optical Properties
Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, revealing their significant potential in nonlinear optics (NLO) fields, indicating their utility in optoelectronic and high-technology applications (Hussain et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPBCAUQPGNSHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303181 |
Source


|
| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-2-yl)pyrimidin-4-ol | |
CAS RN |
1105195-61-6 |
Source


|
| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

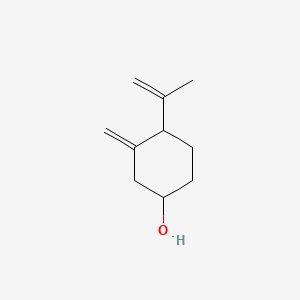
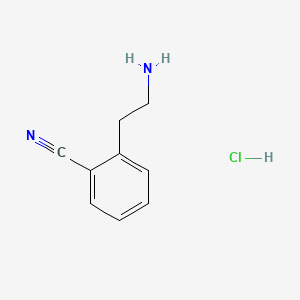
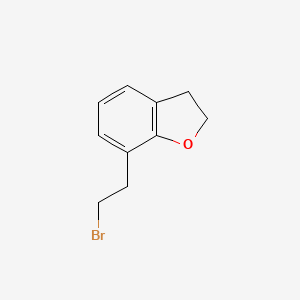
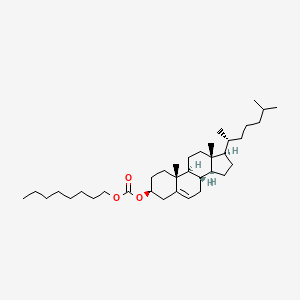
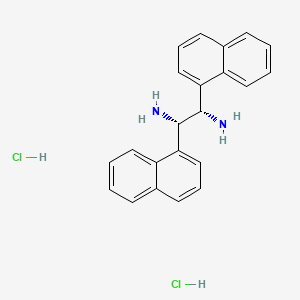
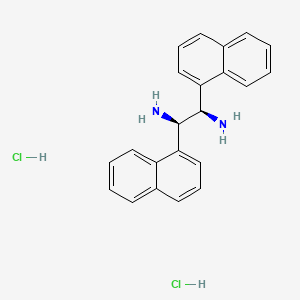
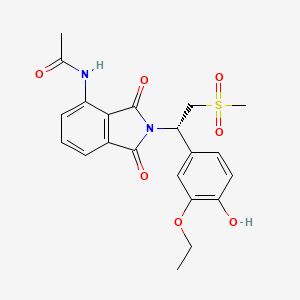
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
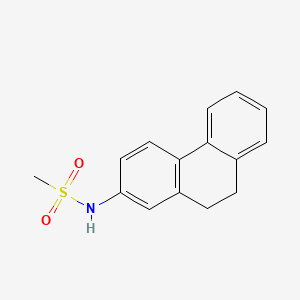
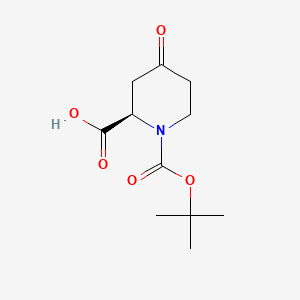
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

